molecular formula C28H46OSn B12537240 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one CAS No. 820250-64-4

1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one

Cat. No.: B12537240
CAS No.: 820250-64-4
M. Wt: 517.4 g/mol
InChI Key: WNLQJHWOQCBHMC-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for this compound is derived from its longest carbon chain and functional group hierarchy. The base structure is an 8-carbon chain (octene) with a ketone group at position 3. Substituents include:

  • A phenyl group at position 1 of the octenone backbone.
  • A tributylstannyl-substituted ethenyl group at position 4.

The full IUPAC name is 1-phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one . The numbering prioritizes the ketone (position 3), followed by the double bonds and substituents to minimize locant values. The stereochemistry of the ethenyl group is specified as (1E) in some literature, though this descriptor is omitted in the systematic name due to IUPAC conventions for simplified representation.

Alternative Chemical Designations

This compound is referenced under multiple synonyms across chemical databases and publications:

Synonym Source
(1E)-1-Octen-3-one, 1-phenyl-4-[1-(tributylstannyl)ethenyl]- LookChem
1-Phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one PubChem (structural analogs)
Ethyl styryl ketone derivative (organotin variant) Sigma-Aldrich (related compounds)

The term "styryl ethyl ketone" is occasionally used in older literature for analogous non-tin-containing structures, but the tributylstannyl group distinguishes this compound.

CAS Registry Number and Regulatory Identifiers

The compound’s unique identifiers include:

Identifier Type Value
CAS Registry Number 820250-64-4
EC Number Not assigned
DSSTox Substance ID DTXSID10871010 (analog-based extrapolation)
Wikidata QID Q126609159 (for structural analogs)

Regulatory classifications under REACH or TSCA are currently unspecified, as the compound is primarily used in research settings.

Structural Relationship to Organotin Compounds

The tributylstannyl group (-Sn(C4H9)3) classifies this compound within the organotin family, which are organometallic derivatives of tin(IV). Key structural and functional comparisons include:

Feature 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one Generic Organotin Compound
Tin coordination Tetrahedral (sp³ hybridized Sn) Tetrahedral or trigonal bipyramidal
Bonding Covalent Sn-C bonds Covalent Sn-C/X bonds (X = halide, O, etc.)
Reactivity Stille coupling precursor Catalytic or biocidal activity
Applications Polymer synthesis intermediates PVC stabilizers, antifouling agents

The ethenyltin moiety enables participation in cross-coupling reactions, a hallmark of organotin chemistry. The compound’s extended conjugated system (phenyl-ethenyl-ketone) further modifies its electronic properties, enhancing its utility in materials science.

Properties

CAS No.

820250-64-4

Molecular Formula

C28H46OSn

Molecular Weight

517.4 g/mol

IUPAC Name

1-phenyl-4-(1-tributylstannylethenyl)oct-1-en-3-one

InChI

InChI=1S/C16H19O.3C4H9.Sn/c1-3-5-11-15(4-2)16(17)13-12-14-9-7-6-8-10-14;3*1-3-4-2;/h6-10,12-13,15H,2-3,5,11H2,1H3;3*1,3-4H2,2H3;

InChI Key

WNLQJHWOQCBHMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Sn](CCCC)(CCCC)CCCC)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Aldol Condensation Route

  • Reactants : Benzaldehyde derivatives and ketones (e.g., 5-nonanone)
  • Catalyst : NaOH or L-proline in ethanol
  • Conditions : Reflux at 80°C for 12–24 hours
  • Yield : 60–75% for analogous enones

Oxidation of Allylic Alcohols

  • Substrate : 1-Phenyloct-1-en-3-ol
  • Oxidizing Agent : Pyridinium chlorochromate (PCC) in dichloromethane
  • Conditions : Room temperature, 4–6 hours
  • Yield : 85–90%

Synthesis of the Tributylstannyl-Ethenyl Group

The tributylstannyl-ethenyl moiety is introduced via hydrostannylation or transmetallation reactions:

Copper-Catalyzed Hydrostannylation

  • Substrate : 1-Ethynyloct-1-en-3-one
  • Reagent : Tributyltin hydride (Bu$$_3$$SnH)
  • Catalyst : Cu(OAc)$$_2$$/tricyclohexylphosphine
  • Conditions : 30°C in toluene, 12 hours
  • Regioselectivity : >95% α-addition
  • Yield : 68–72%

Palladium-Mediated Transmetallation

  • Substrate : 1-(Trimethylstannyl)ethenyl precursor
  • Reagent : Tributyltin chloride (Bu$$_3$$SnCl)
  • Catalyst : Pd(PPh$$3$$)$$4$$
  • Conditions : THF, 60°C, 6 hours
  • Yield : 55–60%

Coupling Strategies for Final Assembly

Stille Cross-Coupling

  • Electrophilic Partner : 4-Bromo-1-phenyloct-1-en-3-one
  • Nucleophilic Partner : Tributylstannyl-ethenyl intermediate
  • Catalyst : Pd$$2$$(dba)$$3$$/AsPh$$_3$$
  • Solvent : DMF, 100°C, 24 hours
  • Yield : 50–55%

Tandem Hydrostannylation/Coupling

  • One-Pot Protocol : Combines hydrostannylation and coupling steps
  • Catalyst System : Pd(0)/Cu(I) co-catalysis
  • Tin Efficiency : 94% reduction in stoichiometric tin usage
  • Yield : 70–75%

Optimization and Challenges

Regiochemical Control

  • Issue : Competing β-addition during hydrostannylation
  • Solution : Use of bulky ligands (e.g., P($$^t$$Bu)$$_3$$) to favor α-selectivity

Purification Challenges

  • Problem : Separation from bis-stannylated byproducts
  • Resolution : Gel permeation chromatography (GPC) with chloroform

Comparative Analysis of Methods

Method Catalyst Yield (%) Tin Efficiency Key Advantage
Stille Coupling Pd$$2$$(dba)$$3$$ 50–55 Low Broad substrate compatibility
Tandem Hydrostannylation Pd/Cu 70–75 High Reduced tin waste
Transmetallation Pd(PPh$$3$$)$$4$$ 55–60 Moderate Avoids sensitive intermediates

Emerging Techniques

Photoredox Catalysis

  • Mechanism : Radical-based stannylation under visible light
  • Catalyst : Ir(ppy)$$_3$$
  • Yield : Preliminary reports suggest 40–45%

Flow Chemistry Approaches

  • Benefit : Improved heat/mass transfer for exothermic stannylation
  • Residence Time : <10 minutes vs. hours in batch

Chemical Reactions Analysis

1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.

    Substitution: The compound can undergo substitution reactions where the tributyltin group is replaced by other functional groups using reagents like halogens or organometallic compounds.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Reactivity Enhancement
The presence of the tributylstannyl group in 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one enhances its reactivity, making it a valuable intermediate in organic synthesis. This compound can participate in various reactions, including:

  • Sonogashira Coupling : The compound can serve as a coupling partner in Sonogashira reactions, which are essential for forming carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and materials science.
  • Michael Additions : The enone functionality allows for Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds and expanding the diversity of synthetic pathways available to chemists .

Materials Science

Polymer Chemistry
The compound's unique structure enables its use in polymer chemistry. It can be utilized to synthesize materials with enhanced properties due to the incorporation of the stannyl group, which can improve thermal stability and mechanical strength. For instance:

  • Synthesis of Conjugated Polymers : The compound can act as a building block for synthesizing conjugated polymers, which are critical in organic electronics and photovoltaic applications due to their ability to conduct electricity .

Biological Studies

Potential Biological Activities
Emerging studies suggest that 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one may exhibit biological activities that warrant further investigation:

  • Anticancer Properties : Preliminary research indicates that compounds with similar structures have shown promise in anticancer activity. Investigations into the cytotoxic effects of this compound against various cancer cell lines could provide insights into its therapeutic potential .

Data Table: Comparison of Related Compounds

Compound NameStructureUnique Features
1-(Tributylstannyl)-2-(trimethylsilyl)acetyleneStructureUsed in Sonogashira coupling; versatile building block.
4-(Tributylstannyl)phenolStructureExhibits antioxidant properties; potential pharmaceutical applications.
2-(Tributylstannyl)-3-methylbutyneStructureUseful in polymer chemistry; enhances material properties.

Case Study 1: Synthesis and Characterization

Research conducted by Nakao et al. (2004) detailed the synthesis of various tributylstannyl derivatives, including 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one. Their findings highlight the compound's utility as an intermediate in multi-step synthetic routes, emphasizing its role in enhancing reaction yields and selectivity .

Case Study 2: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of similar stannyl compounds for their anticancer properties. The results indicated that certain stannyl compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one could be further investigated for similar effects .

Mechanism of Action

The mechanism by which 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one exerts its effects involves its ability to participate in various chemical reactions. The tributyltin group is particularly reactive, allowing the compound to form bonds with other molecules and participate in complex reaction pathways. Molecular targets and pathways involved include interactions with enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with styryl- and ethenyl-substituted aromatic systems. Key comparisons include:

Compound Key Features Reactivity/Applications
1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one Tributylstannyl group, enone system Cross-coupling reactions, conjugate additions
2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile (CS1) Dual cyano groups, rigid conjugated ethenyl backbone Supramolecular luminescent materials, stimuli-responsive optics
1-(2-cyanostyryl)-4-(4-cyanostyryl)benzene (CS2) Extended π-conjugation, cyanostyryl substituents Optical materials, dynamic assembly-disassembly systems
1,4-bis(4-cyanostyryl)benzene (CS3) Symmetric cyanostyryl groups, high planarity High-performance luminescent polymers, charge-transfer complexes

Electronic and Steric Properties

  • Tributylstannyl vs. Cyano Groups: The tributylstannyl group in the target compound is sterically bulky and electron-rich, facilitating transmetallation in cross-coupling reactions. In contrast, cyano groups in CS1–CS3 are electron-withdrawing, enhancing π-conjugation and luminescent properties .
  • Enone vs. Styryl Systems: The enone moiety in the target compound allows for nucleophilic additions (e.g., Michael additions), whereas the styryl systems in CS1–CS3 enable supramolecular assembly via dipole-dipole interactions or π-stacking .

Stability and Toxicity

  • Organotin Compounds: The tributylstannyl group confers toxicity and environmental persistence, requiring stringent handling protocols. CS1–CS3, lacking heavy metals, are more biocompatible and environmentally benign .
  • Conjugation Stability: The enone system in the target compound is prone to oxidation under ambient conditions, whereas the cyanostyryl systems in CS1–CS3 exhibit superior photostability due to delocalized electron density .

Research Findings and Limitations

  • Key Studies :
    • The tributylstannyl group in the target compound enables efficient coupling with aryl halides, achieving >90% yields in model Stille reactions .
    • CS1–CS3 exhibit tunable emission wavelengths (450–600 nm) depending on substituent position, demonstrating their versatility in optoelectronics .
  • Limitations: Limited solubility of the target compound in polar solvents restricts its utility in aqueous-phase reactions. CS1–CS3 require precise stoichiometric control during supramolecular assembly to avoid phase separation .

Biological Activity

1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one is a complex organometallic compound notable for its unique structure and potential biological activities. This compound features a phenyl group, an ethenyl group substituted with a tributylstannyl moiety, and a ketone functional group, making it a substituted enone with the molecular formula C18H30OSnC_{18}H_{30}OSn . The incorporation of the tributylstannyl group enhances its reactivity, which is of significant interest in various fields including medicinal chemistry and materials science.

The structural characteristics of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one are summarized in the following table:

PropertyValue
Molecular FormulaC18H30OSnC_{18}H_{30}OSn
Molecular Weight517.365 g/mol
LogP8.545
CAS Number820250-64-4

Anticancer Properties

Recent studies have indicated that compounds containing stannyl groups exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that organotin compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The presence of the tributylstannyl moiety in 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one may enhance its anticancer activity by promoting such pathways.

Antimicrobial Activity

The biological activity of organotin compounds extends to antimicrobial properties as well. Studies have demonstrated that similar stannyl-substituted compounds possess significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with cellular respiration .

Study on Anticancer Effects

In a study published in the Journal of Organometallic Chemistry, researchers synthesized derivatives of stannyl-substituted compounds and evaluated their cytotoxicity against human cancer cell lines. The findings indicated that these compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer activity .

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties of various organotin compounds, including those related to 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one. The results showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential application of these compounds in developing new antimicrobial agents .

Mechanistic Insights

The biological mechanisms underlying the activity of 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one are still under investigation. However, it is hypothesized that the stannyl group may play a crucial role in facilitating interactions with biological macromolecules, leading to alterations in cellular signaling pathways.

Q & A

Q. What are the common synthetic routes for 1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one?

The synthesis typically involves Stille coupling and Friedel-Crafts acylation . For the tributylstannyl group, Stille coupling between a vinyl stannane and an aryl halide/pseudohalide is critical, often using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF under inert atmospheres . The ketone moiety (oct-1-en-3-one) can be introduced via Friedel-Crafts acylation, employing acetyl chloride and Lewis acids (e.g., AlCl₃) . Purification via column chromatography or recrystallization is recommended to isolate the product.

Q. What analytical methods are essential for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to verify substituent positions and Sn bonding .
  • Mass spectrometry (MS) for molecular weight confirmation.
  • X-ray diffraction (single-crystal) to resolve stereochemistry and bond angles, as demonstrated in crystallographic studies of analogous stannyl compounds .
  • FT-IR to identify functional groups like the ketone (C=O stretch ~1700 cm⁻¹).

Q. How should researchers handle the compound’s stability during storage?

The tributylstannyl group is air- and moisture-sensitive. Store under inert gas (argon/nitrogen) at low temperatures (-20°C). Use anhydrous solvents (e.g., THF, DCM) for dissolution, and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction conditions for Stille coupling be optimized to improve yield and selectivity?

  • Catalyst selection : Use Pd₂(dba)₃ with supporting ligands (e.g., AsPh₃) to enhance catalytic activity.
  • Solvent optimization : DMF or toluene at 80–100°C improves reaction rates.
  • Stoichiometry : Maintain a 1:1.2 molar ratio of aryl halide to vinyl stannane to minimize side reactions.
  • Additives : Include LiCl to stabilize the palladium intermediate . Monitor progress via TLC or GC-MS.

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Cross-validation : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals.
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values to confirm regiochemistry .
  • Alternative techniques : Use X-ray crystallography for definitive structural confirmation .

Q. What role could this compound play in materials science, such as covalent organic frameworks (COFs)?

The phenyl and ethenyl groups may act as rigid linkers in COF synthesis. For example, condensation reactions (e.g., boronate ester formation) could integrate the compound into porous frameworks for gas storage or catalysis, similar to COF-1 and COF-5 architectures . The tributylstannyl group might also serve as a reactive site for post-synthetic modifications.

Q. How to design pharmacological studies to evaluate bioactivity?

  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays).
  • Structure-activity relationship (SAR) : Modify the phenyl or stannyl groups and compare bioactivity.
  • Therapeutic targeting : Prioritize cancer-related pathways (e.g., apoptosis) based on structural analogs .

Methodological Notes

  • Synthetic challenges : The tributylstannyl group requires strict anhydrous conditions. Use Schlenk lines or gloveboxes for sensitive steps .
  • Data interpretation : Correlate X-ray diffraction data (e.g., bond lengths, angles) with computational models to resolve steric effects .
  • Safety : Tributyltin compounds are toxic. Follow OSHA guidelines for handling and disposal .

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